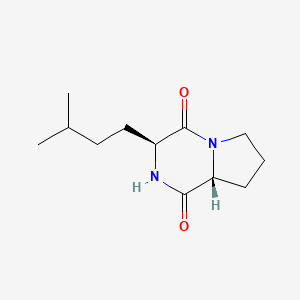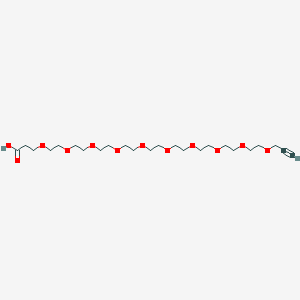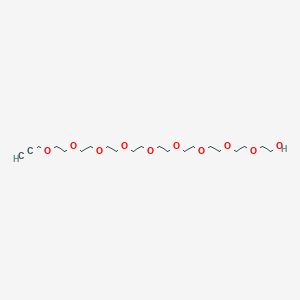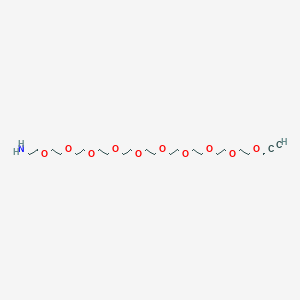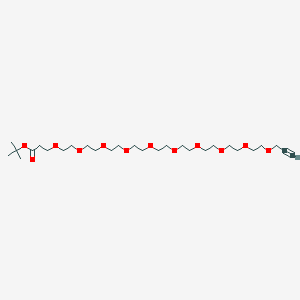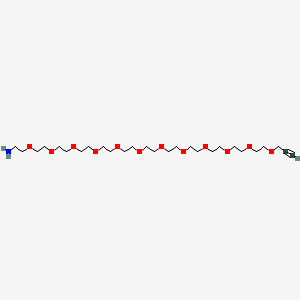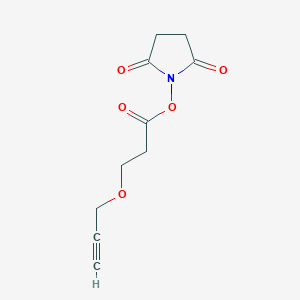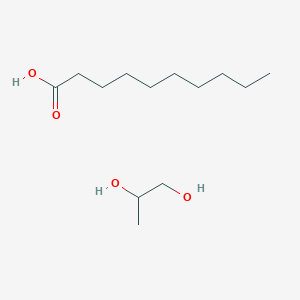
Propylene glycol monodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylene glycol monocaprate is a biochemical.
Applications De Recherche Scientifique
1. Food Industry Applications Propylene glycol is commonly used in commercial food flavorings preparation, reacting with food flavoring components under acidic or basic conditions to produce new compounds. These include reactions with aldehydes, ketones, organic acids, and lactones, which affect the sensory quality of stored food flavorings (Elmore, Dodson, & Mottram, 2014).
2. Environmental Impact and Safety The potential environmental risks and ecotoxicity of propylene glycol ethers (PGEs), including propylene glycol, were assessed. PGEs are used in various applications and their physical/chemical properties, fate characteristics, and aquatic toxicity data suggest that they pose minimal risks to the environment (Staples & Davis, 2002).
3. Industrial Applications The study of propylene glycol in aviation emergency training highlighted its use in smoke generators. Short exposure to propylene glycol mist in these scenarios can cause acute ocular and upper airway irritation (Wieslander, Norbäck, & Lindgren, 2001). Additionally, propylene glycol is used in liquid-liquid extraction from aqueous streams, showing potential as an efficient recovery agent for certain glycols from aqueous broths (Chavez, Shazad, Schuur, & Haan, 2012).
4. Pharmaceutical and Cosmetic Applications In pharmaceuticals and cosmetics, propylene glycol is a common solvent, vehicle, and humectant. It has been increasingly used in personal care products and topical medicaments, recognized as a source of both allergic and irritant contact dermatitis (Lalla et al., 2018). Its role in skin penetration of drugs has also been studied, indicating its enhancer properties for drug permeation through the skin from topical preparations (Carrer et al., 2019).
5. Nanotechnology Applications Research in nanotechnology explored the heat transfer and friction factor characteristics of water/propylene glycol-based CuO nanofluids. These nanofluids have potential applications in cold climatic regions as anti-freezing heat transfer fluids (Naik, Janardana, & Sundar, 2013).
Propriétés
Numéro CAS |
68795-69-7 |
|---|---|
Nom du produit |
Propylene glycol monodecanoate |
Formule moléculaire |
C13H28O4 |
Poids moléculaire |
248.36 |
Nom IUPAC |
decanoic acid compound with propane-1,2-diol (1:1) |
InChI |
InChI=1S/C10H20O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-3(5)2-4/h2-9H2,1H3,(H,11,12);3-5H,2H2,1H3 |
Clé InChI |
PHMQYKDOTWAOBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CC(O)CO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Propylene glycol monocaprate; Decanoic acid, monoester with 1,2-propanediol; decanoic acid compound with propane-1,2-diol (1:1) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B610203.png)
![5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide](/img/structure/B610204.png)
